Superior PTP1B Inhibitory Potency (Ki = 0.22 μM) vs. Clinical Comparator Ertiprotafib
JTT-551 exhibits a PTP1B inhibitory constant (Ki) of 0.22 μM, which is at least 90-fold lower (i.e., more potent) than the reported IC50 (>20 μM) of the Phase II clinical candidate Ertiprotafib [1][2]. This substantial difference in target engagement potency is a primary differentiator for in vitro and in vivo applications.
| Evidence Dimension | PTP1B Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 0.22 μM |
| Comparator Or Baseline | Ertiprotafib (Pfizer) IC50 > 20 μM |
| Quantified Difference | >90-fold lower Ki/IC50 for JTT-551 |
| Conditions | In vitro enzyme assay using p-nitrophenyl phosphate (pNPP) as substrate |
Why This Matters
Higher potency enables use of lower compound concentrations in cellular assays, reducing potential off-target effects and solvent-related artifacts.
- [1] Fukuda S, Ohta T, Sakata S, Morinaga H, Ito M, Nakagawa Y, Tanaka M, Matsushita M. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551. Diabetes Obes Metab. 2010 Apr;12(4):299-306. View Source
- [2] Table 1. Compound comparison of PTP1B inhibitors. Int J Mol Sci. 2022 Jul;23(13):7027. Table 1. View Source
